3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione
Description
Properties
IUPAC Name |
3-(3-hydroxypropyl)pyrimido[1,2-c]pyrimidine-6,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-3-1-2-7-5-11-8-4-9(15)12-10(16)13(8)6-7/h4-6,14H,1-3H2,(H,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDFJVQSPBOUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2C(=O)NC1=O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, studies have indicated that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancer types by targeting critical cellular pathways involved in tumor growth and metastasis .
Antiviral Properties
In addition to anticancer effects, this compound has been investigated for its antiviral potential. It has been shown to inhibit viral replication in vitro by interfering with viral enzymes or host cell interactions essential for viral life cycles. The mechanism often involves the inhibition of key enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis necessary for viral replication .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. Studies suggest that this compound can modulate inflammatory pathways and reduce cytokine production in response to inflammatory stimuli. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer effects of various derivatives of this compound on breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antiviral Mechanism
In another investigation focusing on antiviral activity, researchers synthesized several analogs and tested their efficacy against the measles virus. The most active compounds were found to inhibit viral replication by targeting DHODH, leading to reduced viral load in infected cell cultures. This highlights the potential of these compounds in developing antiviral therapies .
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione and its analogs:
Key Findings:
Structural Variations and Reactivity :
- The 3-hydroxypropyl group in the target compound contrasts with aroyl (e.g., benzoyl) or benzofuran-carbonyl substituents in analogs, which introduce bulkier or more hydrophobic moieties .
- Substituent position (3 vs. 5 or 9) significantly impacts molecular interactions. For example, 5-substituted derivatives exhibit antiviral activity via phosphorylation by HSV-1 TK, while 3-substituted analogs are unexplored in this context .
Synthetic Routes: The target compound’s synthesis likely parallels methods for 9-diazenyl derivatives, which use cyclocondensation with malononitrile , or 3-aroyl analogs, which employ bromopropyl precursors . In contrast, 5-(3-hydroxypropyl)pyrimidines are synthesized via alkylation of N-anionic intermediates, yielding higher efficiency (Method A) compared to silylation (Method B) .
Biological and Material Applications :
- 5-Substituted penciclovir-like derivatives demonstrate specific phosphorylation by HSV-1 TK, suggesting antiviral utility .
- 3-Aroyl and benzofuran-carbonyl analogs are studied for electronic materials or antitumor activity, respectively .
- The target’s hydroxypropyl group could balance hydrophilicity and membrane permeability, warranting further pharmacological evaluation.
Spectral and Physical Properties :
Biological Activity
3-(3-Hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this specific compound by summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.25 g/mol. The compound features a pyrimidine core structure that is essential for its biological activity.
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and A549. A notable study demonstrated that certain pyrimidine derivatives had IC50 values in the micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| Compound C | Colo-205 | 0.01 ± 0.074 |
These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities with other active pyrimidines .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that certain pyrimidine derivatives exhibit strong antioxidant activity through mechanisms such as DPPH radical scavenging and ABTS assays. For example:
| Compound | DPPH IC50 (µg/mL) | ABTS Inhibition (%) |
|---|---|---|
| Compound D | 18.33 ± 0.04 | 28.23 ± 0.06 |
| Compound E | 17.29 ± 0.04 | 30.58 ± 0.07 |
These results indicate the potential of compounds like this compound to act as effective antioxidants .
Antimicrobial Activity
Pyrimidine derivatives have also been studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains in vitro:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that this compound could be explored further for its potential use in treating bacterial infections .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrimidine derivatives in clinical settings:
-
Anti-Alzheimer's Agents : Research has indicated that certain pyrimidines can inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease.
- Example: A compound with a similar structure showed IC50 values of against AChE.
-
Anti-inflammatory Effects : Studies have demonstrated that pyrimidine derivatives can reduce inflammation markers in animal models.
- Example: A related compound reduced TNF-alpha levels significantly in a dose-dependent manner.
Q & A
Q. Table 1. Synthetic Routes and Yields
| Precursor | Solvent System | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Amino-5-(arylhydrazono) | Ethanol/DMF (1:1) | Acetic acid | 83 | |
| 1-(3-Bromopropyl) derivative | Dichlorobenzene | None | 50 |
Q. Table 2. Spectral Signatures for Key Functional Groups
| Group | IR (cm⁻¹) | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |
|---|---|---|---|
| C=O | 1724, 1620 | - | 168.5, 165.2 |
| NH₂ | 3413, 3490 | 10.85 (s) | - |
| OCH₃ | - | 3.78 (s) | 55.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
